molecular formula C17H22O4 B11723488 3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid

3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid

Cat. No.: B11723488
M. Wt: 290.4 g/mol
InChI Key: COUZHCLJVOYYMR-UHFFFAOYSA-N
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Description

3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid is an organic compound that belongs to the class of acrylic acids It is characterized by the presence of a cyclohexyloxy group and an ethoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Another method involves the hydroboration of alkenes or alkynes to form organoborane intermediates, which can then be converted to the desired product through subsequent reactions . The choice of reagents and reaction conditions can vary depending on the specific requirements of the synthesis.

Industrial Production Methods

Industrial production of acrylic acid derivatives, including this compound, often involves the catalytic oxidation of propene to acrylic acid via acrolein . This method has largely supplanted older techniques such as acrylonitrile hydrolysis and the modified Reppe process due to its efficiency and cost-effectiveness.

Mechanism of Action

The mechanism of action of 3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid involves its interaction with various molecular targets and pathways. The acrylic acid moiety can participate in Michael addition reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules . This interaction can result in the inhibition of enzyme activity or the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid include other acrylic acid derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the cyclohexyloxy and ethoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(2-cyclohexyloxy-3-ethoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O4/c1-2-20-15-10-6-7-13(11-12-16(18)19)17(15)21-14-8-4-3-5-9-14/h6-7,10-12,14H,2-5,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUZHCLJVOYYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1OC2CCCCC2)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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